molecular formula C11H13BrO2 B1472918 Methyl 3-bromo-5-isopropylbenzoate CAS No. 1824056-61-2

Methyl 3-bromo-5-isopropylbenzoate

Cat. No.: B1472918
CAS No.: 1824056-61-2
M. Wt: 257.12 g/mol
InChI Key: ISLRAJZRPPGMFE-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-isopropylbenzoate is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-bromo-5-propan-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7(2)8-4-9(11(13)14-3)6-10(12)5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLRAJZRPPGMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-bromo-5-isopropylbenzoate (CAS No. 1824056-61-2) is an organic compound belonging to the class of benzoates. Its unique structure, characterized by the presence of bromine and isopropyl groups, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃BrO₂
  • Molecular Weight : Approximately 257.12 g/mol
  • Structure : The compound features a benzoate structure with a bromine atom at the 3-position and an isopropyl group at the 5-position.

The biological activity of this compound may be attributed to several factors:

  • Enzyme Interaction : The bromine atom and ester group in this compound can influence its reactivity and binding affinity to various enzymes. It may act as an inhibitor or activator depending on the target enzyme's nature.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing the active benzoic acid form, which may interact with biological pathways, potentially modulating inflammatory responses or other physiological processes.
  • Ligand Properties : Preliminary studies suggest that this compound could act as a ligand for specific receptors or enzymes, warranting further investigation into its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. In vitro studies have shown potential efficacy against various bacterial strains, although specific data on this compound remains limited.

Anti-inflammatory Potential

There is emerging evidence suggesting that this compound might play a role in regulating inflammatory diseases. This is hypothesized to occur through modulation of signaling pathways involved in inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential efficacy against bacterial strains
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InteractionPossible inhibitor/activator for specific enzymes

Case Study: Pharmacological Screening

In a pharmacological screening involving structurally similar compounds, this compound was tested alongside other brominated benzoates. The results indicated that compounds with similar structural motifs exhibited varying degrees of enzyme inhibition, suggesting a structure-activity relationship that could be exploited for drug development .

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • Mechanistic Studies : Detailed studies on the interaction between this compound and specific biological targets.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic applications.
  • Synthesis of Derivatives : Exploring modifications to enhance biological activity or selectivity towards particular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromo-5-isopropylbenzoate
Reactant of Route 2
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Methyl 3-bromo-5-isopropylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.